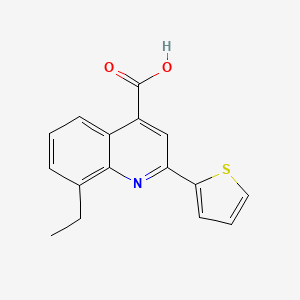
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound notable for its distinctive chemical structure and potential applications in various fields of scientific research. This compound integrates a phenyl ring substituted with a methylthio group and a phenylmorpholinoethyl moiety linked through an oxalamide bond, providing it with unique properties that make it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves several organic synthesis techniques, including substitution, condensation, and coupling reactions. The preparation begins with the formation of the phenylmorpholinoethyl moiety via the reaction of 2-phenylmorpholine with an appropriate alkylating agent. Simultaneously, the 2-(methylthio)phenyl oxalamide component is synthesized through the reaction of 2-(methylthio)aniline with oxalyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to ensure consistent quality and yield. This method allows precise control over reaction conditions such as temperature, pressure, and reagent concentration, resulting in high-purity final products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents, including nitronium ions or halogens, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has multiple applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials with specific functional properties.
Mécanisme D'action
The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and triggering biochemical pathways. The precise molecular interactions and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can be compared to similar compounds such as:
N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide: Similar structure but with a chlorophenyl group instead of a methylthio group.
N1-(2-(methylthio)phenyl)-N2-(2-(methylamino)ethyl)oxalamide: Similar structure but with a methylaminoethyl group instead of the phenylmorpholinoethyl moiety.
Uniqueness
The uniqueness of this compound lies in its combined chemical functionalities, which confer specific physical and chemical properties. This compound's methylthio and phenylmorpholino groups contribute to its distinct reactivity and potential for diverse applications in research and industry.
That's a deep dive! What's next on your quest for knowledge?
Propriétés
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-28-19-10-6-5-9-17(19)23-21(26)20(25)22-11-12-24-13-14-27-18(15-24)16-7-3-2-4-8-16/h2-10,18H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSOUYUGOQFEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2793171.png)




![7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2793181.png)
![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)
![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)

![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)
![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)
![2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2793191.png)
![dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2793192.png)
